The Chemistry and Application of Methyl 4-Nitro-1H-pyrazole-3-carboxylate: A Technical Guide
The Chemistry and Application of Methyl 4-Nitro-1H-pyrazole-3-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of methyl 4-nitro-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into the historical context of its structural class, detail its synthesis and physicochemical properties, and elucidate its significant role as a key intermediate in the preparation of pharmacologically active compounds, most notably the blockbuster drug Sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the handling and application of this versatile molecule.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The introduction of a nitro group, as seen in the 4-nitro-1H-pyrazole framework, significantly influences the electronic nature of the ring, often enhancing its utility as a synthetic intermediate by providing a handle for further functionalization.
Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS No. 138786-86-4) has emerged as a particularly valuable derivative within this class. Its strategic placement of functional groups—a reactive nitro moiety and a carboxylate ester—makes it an ideal precursor for the construction of more complex molecular architectures. This guide will provide a detailed examination of this compound, from its chemical foundations to its practical applications.
Historical Context and Discovery
While a singular, seminal publication detailing the initial discovery of methyl 4-nitro-1H-pyrazole-3-carboxylate is not readily apparent in the historical literature, the foundation for its synthesis was laid in the mid-20th century. Early investigations into the chemistry of pyrazoles focused on their synthesis and the exploration of their fundamental reactivity. A significant milestone in the development of related structures was a 1966 patent describing a process for the production of 4-nitropyrazoles.[4] This early work on the synthesis of the core 4-nitropyrazole ring system was crucial for the eventual development of more complex derivatives like the title compound.
The true prominence of methyl 4-nitro-1H-pyrazole-3-carboxylate, or more specifically its N-methylated analog, is inextricably linked to the development of Sildenafil (Viagra™). The pioneering work at Pfizer in the 1990s identified a pyrazolopyrimidinone core as a potent inhibitor of phosphodiesterase type 5 (PDE5). The synthesis of this core structure relied on a key intermediate derived from a 4-nitropyrazole carboxylic acid derivative, highlighting the industrial significance of this chemical class.[5]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of methyl 4-nitro-1H-pyrazole-3-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 138786-86-4 | [6] |
| Molecular Formula | C₅H₅N₃O₄ | [6][7] |
| Molecular Weight | 171.11 g/mol | [7] |
| Appearance | Off-white to white solid | [8] |
| Purity | Typically >97% | |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| InChI Key | ARAFBUCGMOKZMI-UHFFFAOYSA-N | [9] |
Spectroscopic Data:
The structural integrity of methyl 4-nitro-1H-pyrazole-3-carboxylate is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
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¹H NMR (400 MHz, DMSO-d₆): δ 14.4 (s, 1H, NH), 8.9 (s, 1H, CH), 3.9 (s, 3H, OCH₃)[8]
The broad singlet at 14.4 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The singlet at 8.9 ppm corresponds to the proton at the 5-position of the pyrazole ring, and the singlet at 3.9 ppm is assigned to the methyl ester protons.
Synthesis of Methyl 4-Nitro-1H-pyrazole-3-carboxylate
The most common and efficient laboratory-scale synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate involves the esterification of its corresponding carboxylic acid precursor, 4-nitro-1H-pyrazole-3-carboxylic acid.[8] This reaction is typically carried out in methanol with the aid of a dehydrating agent or catalyst, such as thionyl chloride or a strong acid.
Reaction Pathway
The synthesis proceeds via a classic Fischer esterification mechanism, where the carboxylic acid is activated towards nucleophilic attack by the alcohol.
Caption: Synthetic pathway for methyl 4-nitro-1H-pyrazole-3-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate.[8]
Materials:
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4-Nitro-1H-pyrazole-3-carboxylic acid
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Toluene
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Nitrogen gas supply
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Reaction vessel with a stirrer, thermometer, and dropping funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry reaction vessel purged with nitrogen, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (approximately 8-10 volumes).
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Cooling: Cool the suspension to 0-5 °C using an ice bath.
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Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension while maintaining the internal temperature below 10 °C. The addition of thionyl chloride is exothermic and should be performed with caution.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (18-25 °C) and stir for 12-16 hours.
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Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking an aliquot for ¹H NMR analysis to confirm the disappearance of the starting material.
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Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and hydrogen chloride gas.
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Azeotropic Removal of Water: To the residue, add toluene and concentrate again under reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete removal of any residual water and volatile impurities.
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Isolation: The resulting solid is the desired product, methyl 4-nitro-1H-pyrazole-3-carboxylate, which can be dried under vacuum. The product is typically obtained as an off-white solid in high yield and purity.
Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) and physical properties (melting point) with literature values.
Applications in Drug Discovery and Development
While direct biological activity data for methyl 4-nitro-1H-pyrazole-3-carboxylate is not extensively reported, its primary value lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrazole ring system is a common feature in many pharmaceuticals, and this compound provides a convenient entry point for the construction of such molecules.[1][2]
Key Intermediate in the Synthesis of Sildenafil
The most prominent application of a derivative of methyl 4-nitro-1H-pyrazole-3-carboxylate is in the synthesis of Sildenafil, the active ingredient in Viagra™. While the commercially used synthetic route is a closely guarded trade secret, the initial medicinal chemistry routes provide a clear illustration of the utility of this pyrazole scaffold.
In a common synthetic pathway, the N-methylated analog of the title compound, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, serves as a crucial building block. The synthesis of Sildenafil involves several key transformations where the pyrazole ring is constructed and subsequently elaborated.
Caption: Simplified workflow for the synthesis of Sildenafil.
This synthetic strategy underscores the importance of the 4-nitro group as a precursor to an amino group, which is essential for the subsequent cyclization and formation of the pyrazolopyrimidinone core of Sildenafil.
Conclusion and Future Perspectives
Methyl 4-nitro-1H-pyrazole-3-carboxylate is a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. While it may not be a therapeutic agent in its own right, its role as a key building block in the synthesis of life-changing medicines like Sildenafil is undeniable. The synthetic protocols for its preparation are well-established and robust, providing a reliable source of this valuable intermediate for the research and development community.
Future research may focus on exploring any latent biological activities of this compound or its close analogs. Furthermore, the development of novel synthetic methodologies that are even more efficient and environmentally friendly will continue to be an area of interest. As the quest for new and improved therapeutic agents continues, the demand for versatile and strategically functionalized building blocks like methyl 4-nitro-1H-pyrazole-3-carboxylate is certain to remain high.
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